
Zinc(II) propane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) propane-1-sulfinate is an organozinc compound with the molecular formula C₆H₁₄O₄S₂Zn It is a coordination complex where zinc is bonded to propane-1-sulfinate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc(II) propane-1-sulfinate can be synthesized through the reaction of zinc salts with propane-1-sulfinic acid. A common method involves the reaction of zinc nitrate with propane-1-sulfinic acid in an aqueous medium, followed by crystallization to obtain the desired product. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Zinc(II) propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and propane-1-sulfonic acid.
Reduction: It can be reduced to zinc metal and propane-1-sulfinic acid.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc sulfate and propane-1-sulfonic acid.
Reduction: Zinc metal and propane-1-sulfinic acid.
Substitution: Various substituted propane-1-sulfinic acid derivatives.
Scientific Research Applications
Zinc(II) propane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving sulfinic acids.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique coordination properties.
Mechanism of Action
The mechanism of action of zinc(II) propane-1-sulfinate involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion acts as a Lewis acid, facilitating the formation of coordination complexes. This property is exploited in catalysis, where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Zinc(II) sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc(II) acetate: Used as a catalyst and in the synthesis of other zinc compounds.
Zinc(II) chloride: Employed in organic synthesis and as a Lewis acid catalyst.
Uniqueness: Zinc(II) propane-1-sulfinate is unique due to its specific coordination environment and the presence of the sulfinic acid group. This gives it distinct chemical properties and reactivity compared to other zinc compounds. Its ability to form stable coordination complexes makes it valuable in catalysis and material science.
Properties
Molecular Formula |
C6H14O4S2Zn |
|---|---|
Molecular Weight |
279.7 g/mol |
IUPAC Name |
zinc;propane-1-sulfinate |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
AVEWLRYVGNMIHD-UHFFFAOYSA-L |
Canonical SMILES |
CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


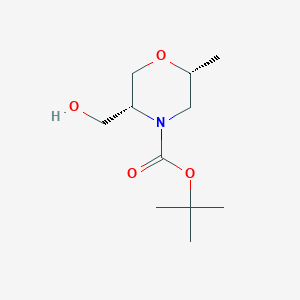
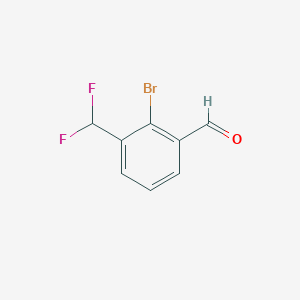
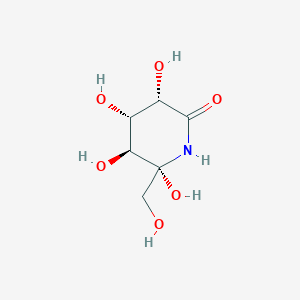
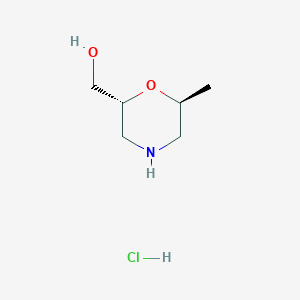
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
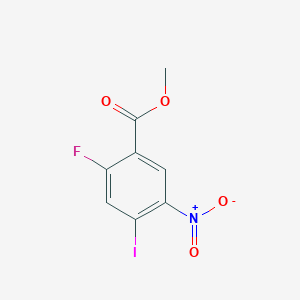

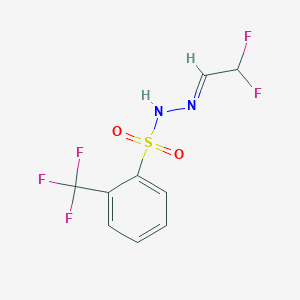
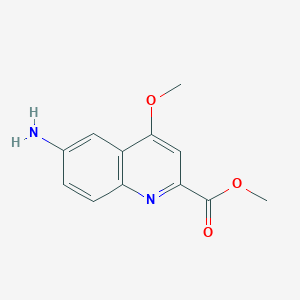
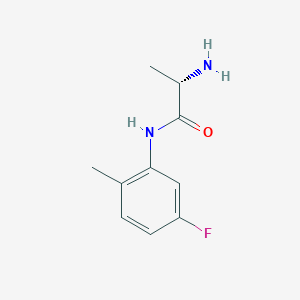
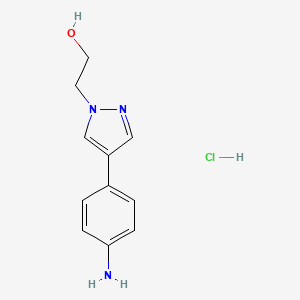
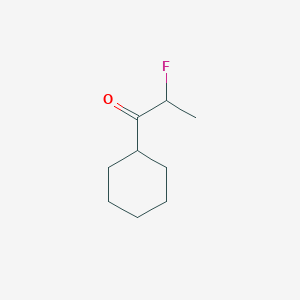
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
